Lipophilicity (LogP) Comparison: Ortho vs. Para Regioisomers
The ortho-substituted 2-(2-oxopiperidin-1-yl)benzoic acid exhibits a significantly higher predicted LogP (1.97) compared to the para-substituted regioisomer 4-(2-oxopiperidin-1-yl)benzoic acid (XlogP = 1.2) [1][2]. This difference in lipophilicity reflects altered hydrophobic interactions and membrane permeability potential.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP / XlogP) |
|---|---|
| Target Compound Data | LogP = 1.97 (predicted) |
| Comparator Or Baseline | 4-(2-oxopiperidin-1-yl)benzoic acid: XlogP = 1.2 (predicted) |
| Quantified Difference | Δ ≈ 0.77 log units (64% higher for ortho isomer) |
| Conditions | In silico prediction; same calculation methodology across sources |
Why This Matters
Higher lipophilicity alters distribution coefficients and passive membrane permeability, directly impacting compound behavior in cell-based assays and pharmacokinetic screening.
- [1] YYBYY. (n.d.). 2-(2-Oxopiperidin-1-yl)benzoic acid (CAS 78648-35-8). Retrieved from https://www.yybyy.com/ View Source
- [2] Kuujia. (n.d.). 4-(2-Oxopiperidin-1-yl)benzoic acid (CAS 175153-03-4). Retrieved from https://www.kuujia.com/ View Source
